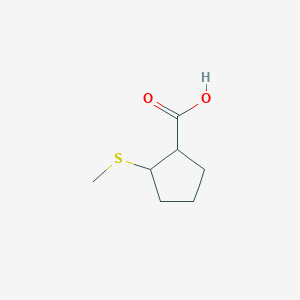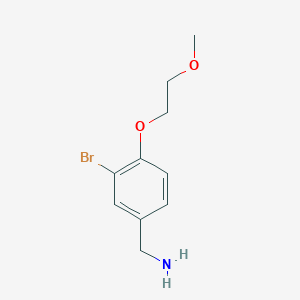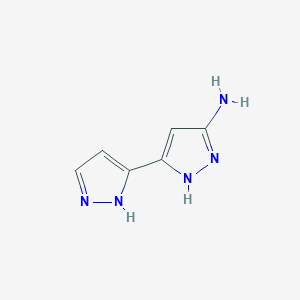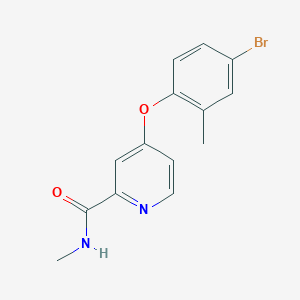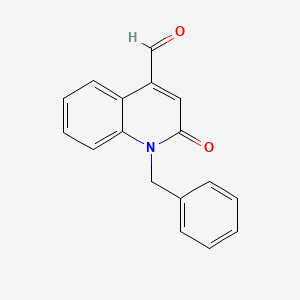
1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
説明
“1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde” is a chemical compound . It is related to the family of quinolines, particularly those containing the 2-oxoquinoline moiety . Quinolines are important in medicinal chemistry because of their wide range of pharmacological applications .
Synthesis Analysis
The synthesis of related compounds, such as 2-oxo-1,2-dihydroquinoline-3-carboxamides, has been reported . These compounds were synthesized and properly characterized . Their biological evaluation in inhibiting acetylcholinesterase enzyme (AChE) was evaluated .
Molecular Structure Analysis
The title molecule adopts a Z-shaped conformation with the carboxyl group nearly coplanar with the dihydroquinoline unit . The optimized structure calculated using density functional theory at the B3LYP/6–311 G(d,p) level is compared with the experimentally determined structure in the solid state .
Chemical Reactions Analysis
The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This motivated researchers to adopt a much simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields .
科学的研究の応用
Synthesis and Catalysis
Research on related quinoline derivatives includes innovative synthetic routes and catalysis. For instance, the study by Tan, Jiang, and Zhang (2016) presents a Ruthenium-catalyzed dehydrogenative β-benzylation of 1,2,3,4-tetrahydroquinolines with aryl aldehydes, facilitating access to β-benzylated quinolines. This method offers excellent functional group tolerance and chemoselectivity, highlighting a significant advance in the transformation of saturated N-heterocycles into functionalized N-heteroaromatics through a dehydrogenative cross-coupling strategy (Tan, Jiang, & Zhang, 2016).
Green Chemistry and Sustainable Approaches
Another dimension of research involves green chemistry, where R. V. Hangarge et al. (2002) demonstrated the Knoevenagel condensation reactions carried out in an ionic liquid. This method yields higher efficiency and product yields under environmentally friendlier conditions compared to conventional procedures, underscoring the importance of sustainable methodologies in chemical synthesis (Hangarge, Jarikote, & Shingare, 2002).
Antimicrobial Activity
In the realm of biological activities, the synthesis and evaluation of novel thio- and oxazepino[7,6-b]quinolines by Hoda Hamidi et al. (2015) is noteworthy. These compounds were assessed for their antimicrobial properties, with some showing moderate to good activity. This research contributes to the understanding of quinoline derivatives as potential antimicrobial agents (Hamidi et al., 2015).
Organometallic Chemistry and Catalysis
Further expanding the chemical utility of quinoline derivatives, the work by Selvamurugan et al. (2016) on Ruthenium(II) carbonyl complexes with bidentate 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazone ligands showcases their efficiency as catalysts for the amidation reaction. This study not only highlights the ligands' coordination behavior with ruthenium but also their catalytic prowess in facilitating direct amidation of alcohols with amines, a key reaction in organic synthesis and pharmaceutical manufacturing (Selvamurugan, Ramachandran, Prakash, Viswanathamurthi, Małecki, & Endo, 2016).
将来の方向性
特性
IUPAC Name |
1-benzyl-2-oxoquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-12-14-10-17(20)18(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-10,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZKCNGRVYNRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)

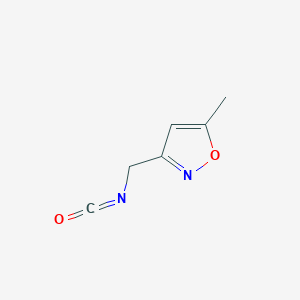
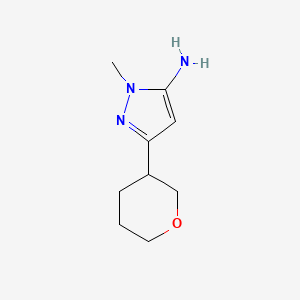
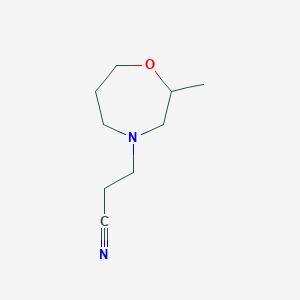
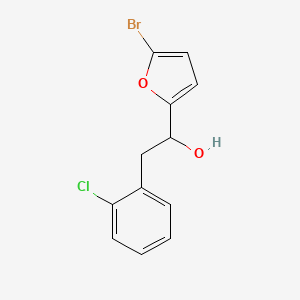
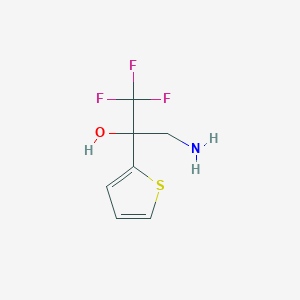
![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)
![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)
![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)
